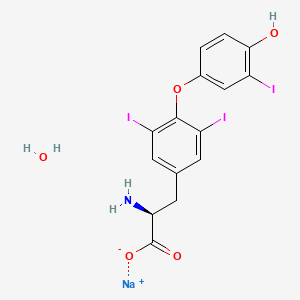
N'-hydroxy-6-methoxypyridine-3-carboximidamide
Descripción general
Descripción
N’-hydroxy-6-methoxypyridine-3-carboximidamide is a chemical compound with the CAS Number: 478490-01-6 . It has a molecular weight of 167.17 . The IUPAC name for this compound is N’-hydroxy-6-methoxy-3-pyridinecarboximidamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N’-hydroxy-6-methoxypyridine-3-carboximidamide is1S/C7H9N3O2/c1-12-6-3-2-5 (4-9-6)7 (8)10-11/h2-4,7H,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Metal Extraction and Recovery
One application involves the use of hydrophobic N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides for the extraction of copper(II) from chloride solutions. These compounds have shown effectiveness in copper recovery, influenced by variables like extractant structure and ion concentrations. Studies suggest that these N′-alkyloxyimidamides form complexes with Cu(II) and chloride, highlighting their potential in selective metal extraction processes (Wojciechowska et al., 2017).
Organic Inhibitors for Corrosion Prevention
Research on pyrimidine derivatives, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO), has demonstrated their effectiveness as organic inhibitors against mild steel corrosion in acidic medium. These studies offer insights into the compounds' inhibitory mechanisms, showcasing their potential in corrosion prevention and material protection (Yadav et al., 2015).
Coordination Polymers and Frameworks
The formation of coordination polymers and frameworks using derivatives of N'-hydroxy-6-methoxypyridine-3-carboximidamide showcases another significant area of application. These materials are studied for their unique structures and properties, contributing to the development of new materials with potential uses in catalysis, gas storage, and separation technologies. For instance, lanthanide-organic coordination polymeric networks have been synthesized, offering insights into the structural versatility and application potential of these compounds in materials science (Liu et al., 2009).
Antiproliferative and DNA Interaction Studies
The study of metal complexes, such as Zinc(II) Terpyridine complexes, demonstrates the influence of substituents on photoluminescence and antiproliferative activity, as well as interactions with DNA. These compounds exhibit notable antiproliferative activity against various human carcinoma cell lines, underscoring their potential in developing new therapeutic agents (Li et al., 2019).
Safety and Hazards
The safety information available indicates that N’-hydroxy-6-methoxypyridine-3-carboximidamide is a compound that requires caution during handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
Propiedades
IUPAC Name |
N'-hydroxy-6-methoxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJCFYLVBRPFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 4-[4-(methylamino)-3-nitrophenoxy]pyridine-2-carboxylate](/img/structure/B1646464.png)







![2,2',7'-Tribromo-9,9'-spirobi[fluorene]](/img/structure/B1646493.png)


